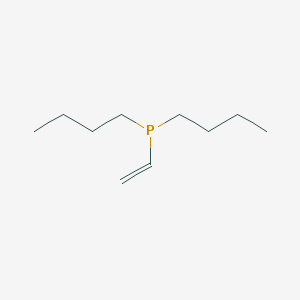

Phosphine, dibutylvinyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phosphine, dibutylvinyl-, also known as Phosphine, dibutylvinyl-, is a useful research compound. Its molecular formula is C10H21P and its molecular weight is 172.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phosphine, dibutylvinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine, dibutylvinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Nucleophilic Catalysis

Dibutylvinylphosphine participates in zwitterionic intermediate formation, a hallmark of nucleophilic phosphine catalysis. The phosphorus center attacks electron-deficient alkenes, generating reactive intermediates for subsequent transformations:

-

Example : Reaction with γ-vinyl allenoates forms zwitterionic species (e.g., 2–18 in Scheme 5), enabling ε-umpolung additions or annulations with pronucleophiles like malonates .

-

Mechanism :

Michaelis–Arbuzov-Type Reactions

While classical Arbuzov reactions involve trivalent phosphorus esters and alkyl halides, tertiary phosphines like dibutylvinylphosphine may undergo analogous Sₙ2 substitutions under specific conditions:

-

Key Insight : Bulky substituents (e.g., butyl groups) slow reaction rates due to steric hindrance .

-

Proposed Pathway :

(C4H9)2P−CH=CH2+R−X→(C4H9)2P+−CH=CH2⋅X−→Phosphonium salt intermediateSubsequent halide attack yields phosphine oxide derivatives .

Oxidation and Functionalization

The vinyl group facilitates oxidative transformations:

-

Oxidation to Phosphine Oxide :

(C4H9)2P−CH=CH2+O2/H2O→(C4H9)2P(O)−CH=CH2Autoxidation under aerobic conditions is common for tertiary phosphines .

-

Epoxidation : Reaction with peracids (e.g., mCPBA) yields:

(C₄H₉)₂P-CH=CH₂+RCO₃H\rightarrow (C₄H₉)₂P-CH(O)-CH₂-O-COR$$[6].

Cycloaddition Reactions

The vinyl group participates in [2+2] and [3+2] cycloadditions:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| [2+2] Cycloaddition | Electron-deficient alkenes | Phosphacyclobutane derivatives | Thermal/UV |

| [3+2] Dipolar Cycloaddition | Azides | Triazoline intermediates | Room temperature |

Example: Reaction with trimethylphosphine yields phosphanylidene-phosphoranes via [1+2] cycloaddition .

Hydrophosphination

The phosphorus-hydrogen bond in secondary phosphines is absent in dibutylvinylphosphine, but analogous reactivity is observed in hydrophosphination of alkynes:

-

Catalytic Pathway :

(C4H9)2P−CH=CH2+HC≡CRCo catalyst(C4H9)2P−CH=CH−C≡CRCobalt-mediated reactions proceed with high regioselectivity .

Silylation and Halogenation

-

Silylation : Reacts with chlorotrimethylsilane (Me₃SiCl) to form silyl-protected derivatives, enhancing stability .

-

Halogenation : Electrophilic halogenation (e.g., Cl₂, Br₂) targets the vinyl group, yielding dihalides:

(C₄H₉)₂P-CH=CH₂+X₂\rightarrow (C₄H₉)₂P-CHX-CH₂X\quad (X=Cl,Br)$$[3][6].

Metal Coordination and Catalysis

Dibutylvinylphosphine acts as a ligand in transition-metal complexes:

-

Pd(0) Complexes : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Ru Catalysts : Enable asymmetric alkylation of benzylic halides via dynamic kinetic resolution .

Comparative Reactivity Table

Propriétés

Numéro CAS |

13652-22-7 |

|---|---|

Formule moléculaire |

C10H21P |

Poids moléculaire |

172.25 g/mol |

Nom IUPAC |

dibutyl(ethenyl)phosphane |

InChI |

InChI=1S/C10H21P/c1-4-7-9-11(6-3)10-8-5-2/h6H,3-5,7-10H2,1-2H3 |

Clé InChI |

CQOGRDZYCMHKKE-UHFFFAOYSA-N |

SMILES |

CCCCP(CCCC)C=C |

SMILES canonique |

CCCCP(CCCC)C=C |

Key on ui other cas no. |

13652-22-7 |

Synonymes |

Phosphine, dibutylvinyl- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.